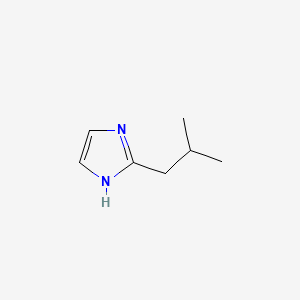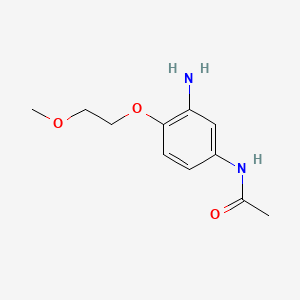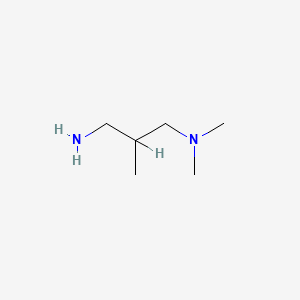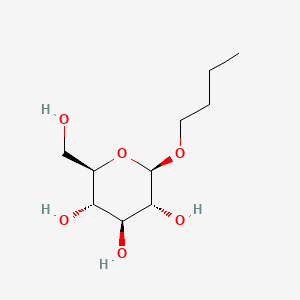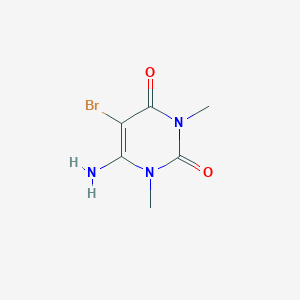
6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, closely related to our compound of interest, involves bromination of certain precursors. These procedures highlight the versatility and chemical reactivity of the pyrimidine ring when introducing bromo and nitro groups, which can serve as a foundational concept for synthesizing the specific compound (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often involves intricate hydrogen bonding and polarized electronic structures. A study demonstrated this phenomenon in related compounds, where intermolecular N-H...O hydrogen bonds play a crucial role in stabilizing the molecular structure, suggesting similar interactions could be expected in our compound of interest (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various nucleophilic reactions, indicating a range of chemical behaviors and properties. For example, bromomethylpyrimidinediones react with several nucleophiles to form diverse compounds, shedding light on the chemical reactivity and potential transformations of the target compound (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Physical Properties Analysis
While specific studies on the physical properties of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" were not found, research on similar compounds can provide insights. For instance, the crystal structure analysis of related compounds shows extensive hydrogen bonding networks, which could influence the solubility, melting point, and other physical properties of our compound (Ferguson, Gallagher, Low, Howie, Hueso-Ureña, & Carretero, 1993).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including our compound, are significantly influenced by the presence of substituents on the pyrimidine ring. Studies on similar compounds have demonstrated a variety of chemical behaviors, such as reaction with nucleophiles, cycloaddition reactions, and transformations into other heterocyclic compounds, offering a glimpse into the reactivity and functional group compatibility of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-5-bromo-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBQOXQWAQTLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221722 |
Source


|
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
7150-04-1 |
Source


|
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
